4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C21H12F3NO5 . This compound is notable for its unique structure, which includes a trifluoromethyl group, a nitro group, and a benzo[c]chromen-6-one core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method includes the reaction of 4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with 2-nitro-4-(trifluoromethyl)phenol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)-4-methyl-6H-benzo[c]chromen-6-one
- 4-nitro-3-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro and a trifluoromethyl group makes it particularly interesting for research in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H16F3NO5 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H16F3NO5/c1-11-17(29-18-8-6-12(21(22,23)24)10-16(18)25(27)28)9-7-14-13-4-2-3-5-15(13)20(26)30-19(11)14/h6-10H,2-5H2,1H3 |
InChI Key |
YPQURCWTYUQPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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